8',9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]
Overview
Description
8,9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] (DMSPQ) is a novel synthetic compound with potential applications in a wide range of areas, including pharmaceuticals, agriculture, and biotechnology. This compound has been studied extensively and has been found to have multiple beneficial effects, including anti-inflammatory, anti-oxidative, and anti-cancer activities. DMSPQ has also been shown to have a wide range of effects on biochemical and physiological processes, making it a promising candidate for further research and development.
Scientific Research Applications
Synthesis of Novel Heterocyclic Systems : A study by Artico et al. (1992) described the synthesis of new tetracyclic systems containing a pyrrolobenzodiazepine or a pyrrolobenzotriazepine moiety bounded by a spiro linkage to the piperidine nucleus. These compounds, including spiropyrrolo[1,2-a]quinoxaline-2,4′-piperidine, were synthesized using a simple reaction involving aromatic amines and 4-oxopiperidines (Artico et al., 1992).
Efficient Synthesis in Fluorine Chemistry : Dandia et al. (2007) reported the synthesis of fluorine-containing substituted spiro[piperidine-4,4′-pyrano[3,2-c]quinolines] using a rapid one-pot multi-component reaction under microwave irradiation and sonication. This method produced fluorinated quinoline derivatives for biological screening tests (Dandia et al., 2007).
Antibacterial Activity : Vinoth et al. (2021) designed a convenient synthesis of tetrahydro-1′H-spiro[indoline-3,4′-quinoline]-3′-carbonitrile derivatives, demonstrating their antibacterial activities against human pathogenic bacteria (Vinoth et al., 2021).
Novel Bacteriochlorin Design : Reddy et al. (2013) introduced a new molecular design incorporating a spiro-piperidine unit in synthetic bacteriochlorins. This design enabled tailoring of the bacteriochlorin by nitrogen derivatization and tuning the spectral properties (Reddy et al., 2013).
Synthesis of Pyrrolo[1,2-a]quinoxalines : A study by Kim et al. (1990) involved the synthesis of pyrrolo[1,2-a]quinoxalines through a 1,3-dipolar cycloaddition reaction. This process included an additional reaction mechanism via an aziridine intermediate (Kim et al., 1990).
Electropolymerization of Fluorene Derivatives : Kıvrak et al. (2012) synthesized new fluorene derivatives bearing pendant quinoxaline moieties with different donor groups for electropolymerization. This study explored the electrochemical and optoelectronic properties of the resulting polymers (Kıvrak et al., 2012).
Radical-type Transformation for Quinoxaline Derivatives : Wang et al. (2020) developed an iron-promoted method for constructing pyrrolo[1,2-a]quinoxaline derivatives. This method involved a novel approach using solvents as carbon sources via C–H(sp3) amination/C–O or C–N (C–S) cleavage (Wang et al., 2020).
properties
IUPAC Name |
8,9-dimethylspiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-12-5-6-14-16(13(12)2)20-11-3-4-15(20)17(19-14)7-9-18-10-8-17/h3-6,11,18-19H,7-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNXPUABMJJQBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC3(CCNCC3)C4=CC=CN42)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8',9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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